4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVGVQKVDXSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 2-Amino-4-Chlorobenzo[d]thiazole
The most straightforward route involves the reaction of 2-amino-4-chlorobenzo[d]thiazole with 4-chlorobenzenesulfonyl chloride under basic conditions. This method adapts protocols from thiazole sulfonamide syntheses, modified for the benzothiazole system.
Procedure :
- Reagents :
Reaction Setup :
- Dissolve 2-amino-4-chlorobenzo[d]thiazole (5.0 mmol) in DCM (20 mL).
- Add sodium carbonate (10 mmol) and cool to 0°C.
- Add 4-chlorobenzenesulfonyl chloride (7.5 mmol) dropwise.
- Stir at room temperature for 8–12 hours (monitor via TLC).
Workup :
- Quench with ice water (50 mL), extract with DCM (3 × 30 mL).
- Dry organic layers over anhydrous Na₂SO₄, concentrate under vacuum.
- Purify via recrystallization (isopropyl alcohol) to yield a white crystalline solid.
Key Data :
Microwave-Assisted Synthesis
Adapting microwave techniques from benzothiazole urea syntheses, this method reduces reaction time significantly.
Procedure :
- Reagents :
- 2-Amino-4-chlorobenzo[d]thiazole (1.0 equiv)
- 4-Chlorobenzenesulfonyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv)
- Tetrahydrofuran (THF)
Reaction Setup :
- Combine reagents in a microwave vessel with THF (15 mL).
- Irradiate at 120°C for 15 minutes (300 W).
Workup :
- Filter precipitate, wash with cold THF, and dry.
Key Data :
Optimization and Mechanistic Insights
Solvent and Base Selection
Aqueous vs. Organic Media :
Base Role :
Stoichiometry and Reaction Kinetics
- Excess sulfonyl chloride (1.5 equiv) ensures complete conversion, minimizing unreacted amine.
- Second-order kinetics observed, with rate constants dependent on solvent polarity.
Characterization and Analytical Data
Spectral Analysis
FTIR (cm⁻¹) :
¹H NMR (400 MHz, DMSO-d6) :
- δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H of sulfonamide)
- δ 7.62 (d, J = 8.4 Hz, 2H, Ar–H of sulfonamide)
- δ 7.35 (s, 1H, thiazole H)
HRMS :
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Yield | 78–85% | 82% |
| Reaction Time | 8–12 hours | 15 minutes |
| Solvent | DCM/Water | THF |
| Purification | Recrystallization | Filtration |
| Energy Efficiency | Low | High |
Challenges and Troubleshooting
- Low Yields : Often due to incomplete sulfonylation. Remedies include using fresh sulfonyl chloride or increasing reaction time.
- Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid can occur in aqueous media. Anhydrous conditions mitigate this.
- Purification Issues : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Scientific Research Applications
-
Anticonvulsant Properties :
- Research indicates that compounds similar to 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide exhibit anticonvulsant activity. Preclinical studies have demonstrated its ability to reduce seizure frequency and severity in animal models of epilepsy. Further investigations are necessary to evaluate its efficacy and safety in human subjects.
-
Neuroprotective Effects :
- The compound has been explored for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may protect against neurodegeneration by reducing oxidative stress and inhibiting the formation of protein aggregates associated with these diseases. These findings highlight the compound's therapeutic potential in neurology.
-
Antibacterial Applications :
- The sulfonamide component of the compound is often linked to antibacterial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.
Case Studies
Several case studies have documented the applications of compounds related to this compound:
-
Case Study on Epilepsy Treatment :
- A study involving E2078 (a related compound) showed promising results in reducing seizure activity in rodent models. The study emphasized the need for further clinical trials to confirm these findings in humans.
-
Research on Neurodegenerative Diseases :
- Investigations into the protective effects against neurodegeneration highlighted mechanisms such as oxidative stress reduction and modulation of protein aggregation pathways. These studies point towards the potential development of therapeutic strategies targeting Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- This may improve binding affinity in receptor-ligand systems . Key Difference: Fluorine’s smaller atomic radius and higher electronegativity could alter pharmacokinetics, such as metabolic stability.
- Key Difference: Methoxy’s electron-donating nature may decrease electrophilicity of the sulfonamide group, affecting reactivity in biological systems .
Modifications to the Heterocyclic Core
- 4-Chloro-N-[4-(6-chloro-3a-hydroxyindeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide (): The indeno-thiazole core introduces a fused bicyclic structure, which may enhance rigidity and planar stacking interactions.
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS 1161343-12-9) :
Sulfonamide-Linked Functional Groups
4-Chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (CAS 922020-89-1) :
- The thiazole ring replaces benzothiazole, and a piperidinyl-oxoethyl side chain is added. This bulkier structure may reduce passive diffusion but enhance interactions with charged residues in enzymes or receptors.
- Key Difference : The piperidine moiety introduces basicity, which could influence solubility and ion-channel interactions .
4-((4-Chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide (CAS 941907-46-6) :
Table 1: Physicochemical Properties
*Calculated from molecular formula C₁₃H₉Cl₂N₂O₂S₂. †Estimated based on structural complexity.
Biological Activity
4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticonvulsant properties, antibacterial effects, and potential applications in cancer therapy.
Chemical Structure
The compound features a benzothiazole moiety , a sulfonamide group , and a chlorinated phenyl ring , which contribute to its pharmacological properties. The structural formula can be represented as follows:
Anticonvulsant Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticonvulsant properties. A study highlighted the effectiveness of related thiazole derivatives in preventing seizures, suggesting that this compound may also possess similar capabilities. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes associated with seizure activity .
Antibacterial Properties
The sulfonamide component of the compound is traditionally associated with antibacterial activity. Studies have shown that thiazole derivatives exhibit antimicrobial effects comparable to established antibiotics. For instance, certain thiazole-based compounds demonstrated efficacy against various bacterial strains, indicating that this compound might also possess similar antibacterial properties .
Antitumor Activity
Recent investigations into thiazole-bearing compounds have suggested their potential as anticancer agents. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cell lines. Various studies have reported promising results for thiazole derivatives in inhibiting tumor cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticonvulsant | Modulation of neurotransmitter systems | |
| Antibacterial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis and cell cycle arrest |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent chlorination steps. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole and sulfonamide groups significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
